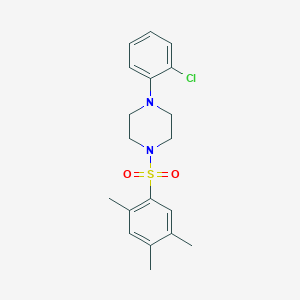![molecular formula C18H21N3O5S2 B4100162 3-(5,5-Dimethyl-2-oxooxolan-3-YL)-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}propanamide](/img/structure/B4100162.png)
3-(5,5-Dimethyl-2-oxooxolan-3-YL)-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}propanamide
Descripción general
Descripción
3-(5,5-Dimethyl-2-oxooxolan-3-YL)-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethyl-substituted oxolane ring and a thiazole-sulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-2-oxooxolan-3-YL)-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxolane ring, the introduction of the thiazole-sulfonamide group, and the final coupling to form the propanamide linkage. Common reagents used in these reactions include dimethylformamide (DMF), thionyl chloride (SOCl2), and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(5,5-Dimethyl-2-oxooxolan-3-YL)-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for applications in drug discovery and development.
Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: Its chemical properties could be leveraged in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5,5-Dimethyl-2-oxooxolan-3-YL)-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The thiazole-sulfonamide moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(5,5-Dimethyl-2-oxooxolan-3-yl)acetic acid: This compound shares the oxolane ring structure but lacks the thiazole-sulfonamide group.
Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate: Similar in having the oxolane ring, but with different functional groups.
Uniqueness
3-(5,5-Dimethyl-2-oxooxolan-3-YL)-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}propanamide is unique due to its combination of the oxolane ring and thiazole-sulfonamide moiety
Propiedades
IUPAC Name |
3-(5,5-dimethyl-2-oxooxolan-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-18(2)11-12(16(23)26-18)3-8-15(22)20-13-4-6-14(7-5-13)28(24,25)21-17-19-9-10-27-17/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKSBSKIIUPBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4100083.png)
![N-benzyl-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B4100090.png)
![7-(2,4-dichlorophenyl)-5-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4100094.png)


![1-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid](/img/structure/B4100117.png)
![1-(2-methylbenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4100130.png)

![3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4100149.png)
![2-(4-cyclohexylphenoxy)-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B4100151.png)
![6-Amino-3-(4-chlorophenyl)-4-(2-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4100157.png)


![ethyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B4100187.png)
